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molecular formula C7H4N6O6 B8661939 3,5-Diamino-2,4,6-trinitrobenzonitrile CAS No. 105363-51-7

3,5-Diamino-2,4,6-trinitrobenzonitrile

Cat. No. B8661939
M. Wt: 268.14 g/mol
InChI Key: PJPKJDXBGMKQDW-UHFFFAOYSA-N
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Patent
USH0000973

Procedure details

A solution of 5-fluoro-1,3-diamino-2,4,6-trinitrobenzene (F-DATB) (5.22 g, 20 mmol) and cyanotrimethylsilane (4.96 g, 50 mmol) in CH3NO2 (100 ml) was refluxed for two hours and then evaporated under vacuum to leave a solid residue. Recrystallization from acetonitrile (100 ml) gave 5-cyano-1,3-diamino-2,4,6-trinitrobenzene (4.4 g, 82%) as orange-brown crystals: mp 212°-217° C. dec. An additional recrystallization gave the analytical sample: mp 220°-221° C.; mass spectrum (CI, CH4) m/z 269 (M+1, 100).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:15])[C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH2:11])[C:7]=1[N+:8]([O-:10])=[O:9].[C:19]([Si](C)(C)C)#[N:20]>C[N+]([O-])=O>[C:19]([C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:15])[C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH2:11])[C:7]=1[N+:8]([O-:10])=[O:9])#[N:20]

Inputs

Step One
Name
Quantity
5.22 g
Type
reactant
Smiles
FC=1C(=C(C(=C(C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-]
Name
Quantity
4.96 g
Type
reactant
Smiles
C(#N)[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a solid residue
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile (100 ml)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=C(C(=C(C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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